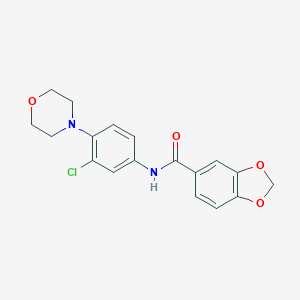![molecular formula C18H20ClN3O3S B251405 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251405.png)
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research. In
作用機序
The mechanism of action of 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound has potent anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer properties and can selectively target cancer cells while leaving normal cells unharmed. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One direction is to further explore its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify new targets for its activity. Additionally, researchers may explore modifications to the synthesis method to improve efficiency and yield.
合成法
The synthesis of 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves a multi-step process, starting with the reaction of 4-(methylsulfonyl)piperazine with 3-chlorobenzoyl chloride. This reaction produces this compound as the final product. The synthesis of this compound has been extensively studied, and various modifications to the synthesis method have been proposed to improve its efficiency and yield.
科学的研究の応用
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
特性
分子式 |
C18H20ClN3O3S |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
3-chloro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-11-9-21(10-12-22)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChIキー |
SWMSTLMGJPLGEU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
